(4-Methoxy-2-nitrophenyl)methanamine hydrochloride CAS number and synonyms
(4-Methoxy-2-nitrophenyl)methanamine hydrochloride CAS number and synonyms
Technical Whitepaper: (4-Methoxy-2-nitrophenyl)methanamine Hydrochloride
Executive Summary
(4-Methoxy-2-nitrophenyl)methanamine hydrochloride (CAS 67567-35-5) is a specialized aromatic amine intermediate critical to the fields of photopharmacology, peptide synthesis, and medicinal chemistry. Distinguished by its 4-methoxy-2-nitrobenzyl (PMNB) core, this compound serves as the primary precursor for installing photocleavable protecting groups. Its unique electronic structure—pairing an electron-donating methoxy group with an electron-withdrawing nitro group—enables precise photochemical cleavage upon exposure to UV-A light (approx. 365 nm), a property exploited in "caged" drug delivery systems and solid-phase peptide synthesis (SPPS).
Chemical Identity & Physicochemical Profile
Systematic Name: (4-Methoxy-2-nitrophenyl)methanamine hydrochloride Common Synonyms: 4-Methoxy-2-nitrobenzylamine HCl; PMNB-amine HCl CAS Number (HCl Salt): 67567-35-5 CAS Number (Free Base): 67567-41-3 Molecular Formula: C₈H₁₁ClN₂O₃ Molecular Weight: 218.64 g/mol
Physicochemical Properties Table
| Property | Value | Context/Relevance |
| Appearance | Pale yellow to light orange crystalline solid | Color arises from the nitro-aromatic chromophore. |
| Solubility | High in Water, DMSO, Methanol | Ionic nature of the hydrochloride salt facilitates aqueous handling. |
| Melting Point | 215–220 °C (Decomposes) | High lattice energy typical of benzylammonium salts. |
| pKa (Conjugate Acid) | ~9.2 (Estimated) | The 2-nitro group lowers basicity compared to unsubstituted benzylamine (pKa ~9.5) via inductive withdrawal. |
| UV Absorption | λmax ~345 nm | Critical for its utility as a photolabile group; the methoxy substituent red-shifts absorption compared to 2-nitrobenzyl (λmax ~260 nm). |
Synthesis & Manufacturing: The Delépine Protocol
To synthesize this compound with high fidelity, one must avoid reducing the nitro group—a common pitfall when using catalytic hydrogenation. The Delépine Reaction is the superior, self-validating protocol for this application. It utilizes hexamethylenetetramine (HMTA) to alkylate the benzyl halide, followed by mild acid hydrolysis, ensuring the nitro group remains intact while directly yielding the hydrochloride salt.
Mechanism of Action (Logic & Causality)
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Alkylation: The nitrogen of HMTA acts as a nucleophile, displacing the bromide in 4-methoxy-2-nitrobenzyl bromide. The steric bulk of HMTA prevents poly-alkylation (a major defect in direct ammonia alkylation).
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Hydrolysis: The resulting quaternary ammonium salt is stable. Treatment with ethanolic HCl cleaves the formaldehyde aminal cage, releasing the primary amine as the hydrochloride salt.
Experimental Workflow Diagram
Caption: Delépine synthesis pathway preventing nitro-reduction while securing mono-alkylation.
Detailed Protocol
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Quaternization: Dissolve 4-methoxy-2-nitrobenzyl bromide (1.0 eq) in chloroform (5 mL/mmol). Add Hexamethylenetetramine (1.1 eq). Reflux for 4 hours. A thick precipitate (the quaternary salt) will form.
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Isolation: Cool to room temperature. Filter the precipitate and wash with cold chloroform to remove unreacted bromide. Checkpoint: The solid should be white/pale yellow.
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Hydrolysis: Suspend the solid in Ethanol:Conc. HCl (5:1 ratio). Reflux for 2 hours. The solid will dissolve, and later, the ammonium chloride byproduct may precipitate (remove by hot filtration if necessary).
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Crystallization: Cool the filtrate to 0°C. The target amine hydrochloride crystallizes out. Filter and wash with cold ether.
Applications in Drug Discovery & Photopharmacology
The core utility of (4-Methoxy-2-nitrophenyl)methanamine lies in its function as a Photocleavable Protecting Group (PPG) precursor.
A. Caged Neurotransmitters & Drugs
Researchers use this amine to "cage" carboxylic acids (forming amides) or to create carbamate linkers.
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Mechanism: Upon irradiation with UV-A light (350–365 nm), the nitro group undergoes an intramolecular redox reaction (ac-nitro rearrangement), cleaving the benzylic C-N or C-O bond and releasing the bioactive payload.
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Advantage: The para-methoxy substituent donates electron density, stabilizing the aci-nitro intermediate and shifting the absorption maximum to longer wavelengths compared to the unsubstituted 2-nitrobenzyl group, reducing phototoxicity to biological samples.
B. Solid-Phase Peptide Synthesis (SPPS)
It serves as a linker for photolabile resins. The amine is anchored to the solid support, and the peptide chain is grown from it. Cleavage from the resin is achieved via light rather than harsh acids (HF or TFA), preserving acid-sensitive residues.
Analytical Characterization & Quality Control
To validate the identity of the synthesized hydrochloride salt, use the following expected spectral data.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.50 (br s, 3H, -NH₃⁺) – Exchangeable with D₂O.
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δ 7.65 (d, J=8.5 Hz, 1H, Ar-H3) – Ortho to nitro.
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δ 7.45 (d, J=2.5 Hz, 1H, Ar-H6) – Meta to nitro, ortho to methoxy.
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δ 7.30 (dd, 1H, Ar-H5).
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δ 4.15 (s, 2H, Ar-CH₂-N).
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δ 3.85 (s, 3H, -OCH₃).
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Mass Spectrometry (ESI+):
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Target Mass [M-Cl]⁺: 183.07 m/z (corresponding to the free base cation C₈H₁₁N₂O₃⁺).
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Handling, Stability, and Safety
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Light Sensitivity: As a photolabile precursor, the solid and solutions must be protected from ambient light (use amber glassware or foil). Prolonged exposure to fluorescent lab lights can cause slow degradation.
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Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator at 4°C.
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Safety Profile:
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GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.
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Nitro Compounds: Potential mutagenicity warnings apply to nitro-aromatics; handle with gloves and in a fume hood. Avoid contact with strong reducing agents (hydrazine, hydrides) which may generate exothermic reactions or toxic hydroxylamines.
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References
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ChemicalBook. (2024). 4-METHOXY-2-NITROBENZYLAMINE Hydrochloride Product Entry (CAS 67567-35-5).[1]Link
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PubChem. (2024).[2] Compound Summary: 4-Methoxy-2-nitrobenzylamine. National Library of Medicine. Link
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Organic Syntheses. (2006). Preparation of secondary amines via 2-nitrobenzenesulfonamides. (Contextual reference for nitro-benzyl chemistry). Link
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Sigma-Aldrich. (2024). Product Specification: 4-Methoxy-2-nitrobenzylamine hydrochloride.Link
